molecular formula C12H24S2 B14521522 2-Methyl-1,1-bis(methylsulfanyl)non-1-ene CAS No. 62672-92-8

2-Methyl-1,1-bis(methylsulfanyl)non-1-ene

Cat. No.: B14521522
CAS No.: 62672-92-8
M. Wt: 232.5 g/mol
InChI Key: JMFUJQOMUCVSDY-UHFFFAOYSA-N
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Description

2-Methyl-1,1-bis(methylsulfanyl)non-1-ene is an organic compound with the molecular formula C12H24S2 It is characterized by the presence of a nonene backbone with methyl and methylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)non-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with methylsulfanyl groups. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere to prevent oxidation of the sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,1-bis(methylsulfanyl)non-1-ene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.

Scientific Research Applications

2-Methyl-1,1-bis(methylsulfanyl)non-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)non-1-ene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and redox regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1,1-bis(methylsulfanyl)propane
  • 2-Methyl-1,1-bis(methylsulfanyl)butane
  • 2-Methyl-1,1-bis(methylsulfanyl)pentane

Uniqueness

2-Methyl-1,1-bis(methylsulfanyl)non-1-ene is unique due to its longer carbon chain and the presence of multiple sulfanyl groups

Properties

CAS No.

62672-92-8

Molecular Formula

C12H24S2

Molecular Weight

232.5 g/mol

IUPAC Name

2-methyl-1,1-bis(methylsulfanyl)non-1-ene

InChI

InChI=1S/C12H24S2/c1-5-6-7-8-9-10-11(2)12(13-3)14-4/h5-10H2,1-4H3

InChI Key

JMFUJQOMUCVSDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=C(SC)SC)C

Origin of Product

United States

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